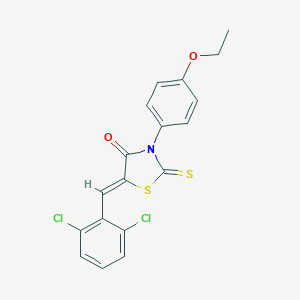![molecular formula C24H19ClN2O3 B382382 5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 473390-99-7](/img/structure/B382382.png)
5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19ClN2O3 and its molecular weight is 418.9g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
The compound has been synthesized and tested for its antiviral activity . It was found that the compound possessed certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of antiviral drugs or treatments.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . It was found to exhibit antimicrobial activity against Gram-positive bacterial strains . This suggests that it could be used in the development of new antimicrobial agents.
Inhibition of α-glucosidase
The compound has been found to exhibit α-glucosidase inhibitory activity . This suggests that it could be used in the development of treatments for diseases like diabetes, where inhibition of α-glucosidase can help control blood sugar levels.
Potential Antibiofilm Agents
The compound has been evaluated for its potential as an antibiofilm agent . Biofilms are a major problem in medical and industrial settings, as they can protect bacteria from antibiotics and other treatments. If this compound can disrupt biofilms, it could be a valuable tool in these settings.
Toxicity Studies
The compound has been evaluated for its toxicity to aquatic crustacean Daphnia magna . This is important for understanding the environmental impact of the compound, particularly if it is to be used in large quantities or released into the environment.
In Silico Studies
In silico studies have been performed on the compound to understand its potential mechanism of action and toxicity . These studies are crucial for predicting how the compound might interact with biological systems and for guiding further research and development.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of isoxazoles Isoxazoles have been known to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
Isoxazoles, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Isoxazoles have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic properties common to other isoxazoles .
Result of Action
Isoxazoles have been reported to have a wide range of biological activities, including antifungal , antiviral , and potential anticancer effects .
属性
IUPAC Name |
5-benzyl-2-(4-chlorophenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c25-18-11-13-19(14-12-18)27-21(17-9-5-2-6-10-17)20-22(30-27)24(29)26(23(20)28)15-16-7-3-1-4-8-16/h1-14,20-22H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVLDTYEWGAEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382300.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] N,N-diethylcarbamodithioate](/img/structure/B382301.png)
![1-(4-Benzhydryl-1-piperazinyl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382302.png)
![1-(4-Cyclohexylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382303.png)

![3-[(2-chlorobenzylidene)amino]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B382308.png)
![2-Benzyl-1-(4-benzyl-1-piperazinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382310.png)


![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethylcarbamodithioate](/img/structure/B382314.png)
![Ethyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382315.png)
![ethyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382317.png)
![ethyl 2-{[(2-isopropylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382319.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B382321.png)